![molecular formula C18H26F3N3O2 B5121651 N-[3-(dipropylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5121651.png)

N-[3-(dipropylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

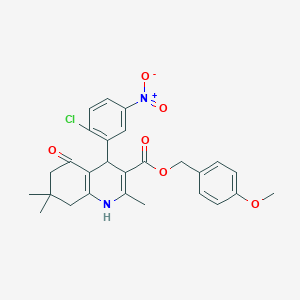

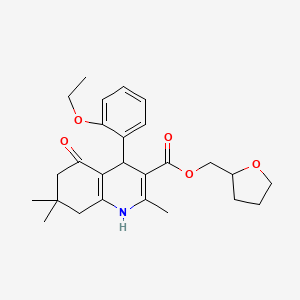

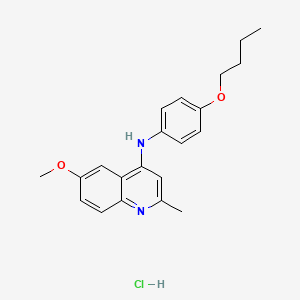

Research on compounds with structures similar to "N-[3-(dipropylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide" focuses on the synthesis of complex molecules that incorporate elements like trifluoromethyl groups, ethanediamine backbones, and N,N'-substitutions. These studies contribute to the broader field of organic chemistry, particularly in synthesizing materials with potential applications in various domains, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of complex molecules involving ethanediamine and trifluoromethyl groups often involves multi-step reactions, including condensation, substitution, and cycloaddition processes. Studies like those conducted by Gladow et al. (2014) on the 1,3-dipolar cycloadditions involving trifluoromethyl groups showcase the intricate methods used to introduce specific functional groups into the molecule (Gladow, Doniz‐Kettenmann, & Reissig, 2014).

Molecular Structure Analysis

Understanding the molecular structure of compounds similar to the one often involves X-ray crystallography and NMR spectroscopy. Studies like those on the crystal structure of N,N'-substituted ethanediamides provide insights into the molecular geometry, bond lengths, and angles critical for understanding the compound's chemical behavior (Ross, Wardell, Low, & Ferguson, 1996).

Chemical Reactions and Properties

The chemical reactivity of compounds with ethanediamide structures and N,N'-substitutions often involves interactions with various reagents to form new bonds or functional groups. The study by Kawa, Hamouda, and Ishikawa (1980) on the nucleophilic reactions of hexafluoro-1,2-epoxypropane with 1,2-bifunctional ethanes demonstrates the types of reactions these molecules can undergo (Kawa, Hamouda, & Ishikawa, 1980).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and boiling points, are crucial for understanding their behavior in various environments and potential applications. While specific data on "N-[3-(dipropylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide" was not found, studies on similar compounds provide a basis for predicting these properties.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are essential for applications in synthesis and material science. Research like that by Doi et al. (2004) on the synthesis of 11C-labelled N,N'-diphenylurea and ethyl phenylcarbamate provides insights into the chemical behavior and potential reactivity patterns of similar molecules (Doi et al., 2004).

Eigenschaften

IUPAC Name |

N-[3-(dipropylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26F3N3O2/c1-3-10-24(11-4-2)12-6-9-22-16(25)17(26)23-15-8-5-7-14(13-15)18(19,20)21/h5,7-8,13H,3-4,6,9-12H2,1-2H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBYDKCNTHEFQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCCNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(Dipropylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5121575.png)

![5-{5-chloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5121583.png)

![5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5121590.png)

![ethyl [4-({[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B5121598.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121623.png)

![ethyl 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B5121640.png)

![2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B5121659.png)

![4-{6-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-3-pyridazinyl}morpholine](/img/structure/B5121673.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide](/img/structure/B5121696.png)

![N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5121704.png)

![N~2~-(4-fluorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121711.png)